Morpholine, 4-[thioxo(2,4,5-trimethoxyphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-[thioxo(2,4,5-trimethoxyphenyl)methyl]-: is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with a thioxo group and a 2,4,5-trimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the reaction of morpholine with various electrophiles. For Morpholine, 4-[thioxo(2,4,5-trimethoxyphenyl)methyl]- , the synthetic route may involve the following steps:
Formation of the Thioxo Group:
Substitution with 2,4,5-Trimethoxyphenylmethyl Group: This step involves the reaction of the intermediate compound with 2,4,5-trimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of morpholine derivatives often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated control systems to maintain precise reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[thioxo(2,4,5-trimethoxyphenyl)methyl]-: undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Morpholine, 4-[thioxo(2,4,5-trimethoxyphenyl)methyl]-:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Morpholine, 4-[thioxo(2,4,5-trimethoxyphenyl)methyl]- involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.
Interacting with Receptors: Modulating receptor activity by binding to receptor sites on cell membranes.
Affecting Signal Transduction Pathways: Influencing cellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Morpholine, 4-[thioxo(2,4,5-trimethoxyphenyl)methyl]-: can be compared with other morpholine derivatives and thioxo compounds:
Morpholine Derivatives: Compounds such as and share the morpholine ring but differ in their substituents and biological activities.
Thioxo Compounds: Compounds like and share the thioxo group but differ in their core structures and applications.
The uniqueness of Morpholine, 4-[thioxo(2,4,5-trimethoxyphenyl)methyl]- lies in its specific combination of the morpholine ring and the 2,4,5-trimethoxyphenylmethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
morpholin-4-yl-(2,4,5-trimethoxyphenyl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-16-11-9-13(18-3)12(17-2)8-10(11)14(20)15-4-6-19-7-5-15/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGDFUHFLJHIPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=S)N2CCOCC2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359612 |
Source
|
Record name | Morpholine, 4-[thioxo(2,4,5-trimethoxyphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87428-44-2 |
Source
|
Record name | Morpholine, 4-[thioxo(2,4,5-trimethoxyphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.